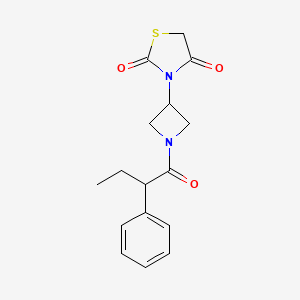

3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

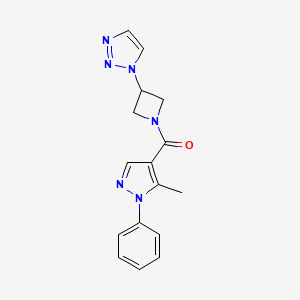

説明

Synthesis Analysis

Thiazolidine-2,4-dione derivatives can be synthesized using various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives, acting as both solvents and catalysts . Another method involves the use of physiochemical parameters and spectral techniques (1 H-NMR, IR, MS etc.) for the synthesis of a novel series of thiazolidine-2,4-dione molecules .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions. For instance, they can be synthesized via Knoevenagel condensation . The synthesized compounds can then be evaluated for their antioxidant, anticancer, and antimicrobial potential .科学的研究の応用

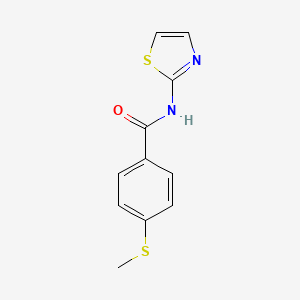

Antimicrobial and Antifungal Properties

Thiazolidine-2,4-diones, a class of heterocyclic compounds, have been extensively studied for their various biological activities, including antimicrobial and antifungal effects. For instance, derivatives of thiazolidine-2,4-dione have demonstrated significant in vitro antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds, synthesized through Knoevenagel condensation, showed potent activity, with some exhibiting minimum inhibitory concentrations (MICs) as low as 16 μg/ml against S. aureus and 32 μg/ml against B. subtilis. Furthermore, these derivatives also exhibited excellent antifungal activity, with certain compounds showing more than 60% inhibition against fungi such as Aspergillus niger and A. flavus, even outperforming commercially available drugs like fluconazole (Prakash et al., 2011).

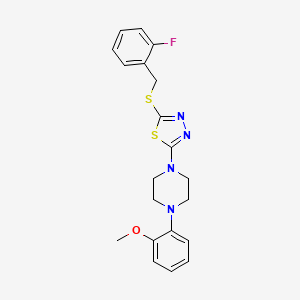

Cancer Therapeutics

Another significant area of application for thiazolidine-2,4-dione derivatives is in cancer therapy. These compounds have been identified as dual inhibitors of critical signaling pathways involved in cancer cell proliferation and survival, such as the Raf/MEK/ERK and PI3K/Akt pathways. A specific derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, has shown promise in inhibiting cell proliferation, inducing early apoptosis, and arresting cancer cells in the G(0)/G(1) phase in human leukemia cells. This highlights the potential of thiazolidine-2,4-dione derivatives as lead compounds for developing novel anticancer agents targeting these signaling pathways (Li et al., 2010).

Design and Synthesis for Anti-Cancer Activity

Further research has focused on designing and synthesizing novel thiazolidine-2,4-dione derivatives to evaluate their potential anti-cancer activities. These studies involve the synthesis of compounds and their evaluation against specific cancer cell lines, such as breast cancer MCF-7 cells, using methods like the sulforhodamine B (SRB) method. Some derivatives have shown significant cytotoxic activity, comparable to standard anti-cancer drugs, suggesting the importance of specific substituents on the thiazolidine-2,4-dione scaffold for enhancing anti-cancer activity. Molecular modeling studies have also been conducted to understand the interaction of these compounds with cancer-related proteins, providing insights into the design of more effective anti-cancer agents (Asati & Bharti, 2018).

作用機序

Target of Action

Thiazolidine-2,4-dione derivatives have been known to exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities .

Mode of Action

Thiazolidine-2,4-dione derivatives are known to interact with their targets and cause changes that result in their observed biological activities .

Biochemical Pathways

Thiazolidine-2,4-dione derivatives have been reported to affect various biochemical pathways due to their diverse biological properties .

Pharmacokinetics

In-silico adme studies of thiazolidin-2,4-dione derivatives have revealed that all the compounds were found to be drug-like .

Result of Action

Thiazolidin-2,4-dione derivatives have been reported to possess mild anticancer potential .

Action Environment

The synthesis of thiazolidine derivatives has been improved by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .

将来の方向性

Thiazolidin-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The development of multifunctional drugs and improving their activity should be a focus of future research .

生化学分析

Biochemical Properties

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Cellular Effects

Based on the known properties of similar TZD compounds, it can be inferred that this compound may have potential effects on various types of cells and cellular processes .

Molecular Mechanism

Tzd analogues are known to exert their effects at the molecular level through various mechanisms . For instance, they improve insulin resistance through PPAR-γ receptor activation .

Temporal Effects in Laboratory Settings

It is known that TZD analogues can have long-term effects on cellular function .

特性

IUPAC Name |

3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-2-13(11-6-4-3-5-7-11)15(20)17-8-12(9-17)18-14(19)10-22-16(18)21/h3-7,12-13H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNVUXHDUMCFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2856760.png)

![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856769.png)

![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2856770.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2856774.png)

![4-phenyl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-thiazole](/img/structure/B2856780.png)